molecular formula C3H2BrNO B1274380 4-Bromoisoxazole CAS No. 97925-43-4

4-Bromoisoxazole

Cat. No. B1274380
CAS RN: 97925-43-4
M. Wt: 147.96 g/mol
InChI Key: IRDVIGFQMLUJAM-UHFFFAOYSA-N
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Description

4-Bromoisoxazole is a chemical compound with the empirical formula C3H2BrNO . It has a molecular weight of 147.96 . It is a solid substance with a melting point between 38-43 °C .


Molecular Structure Analysis

The molecular structure of 4-Bromoisoxazole is represented by the SMILES string Brc1cnoc1 . The InChI key is IRDVIGFQMLUJAM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromoisoxazole is a white to light yellow solid . It has a melting point of 36-45 °C and is stored at temperatures between 0-8 °C . Its density is predicted to be 1.812±0.06 g/cm3 .

Scientific Research Applications

Drug Discovery

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . 4-Bromoisoxazole, as a type of isoxazole, can be assumed to have similar applications in this field.

Anticancer Research

Functionalized isoxazole scaffolds, including 4-Bromoisoxazole, show different biological activities such as anticancer . They are often used in the development of potential anticancer drugs.

HDAC Inhibitors

Isoxazoles are used as potential HDAC inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are often used in cancer treatment.

Antioxidant Research

Isoxazoles, including 4-Bromoisoxazole, have shown antioxidant activity . They can be used in the development of drugs and supplements aimed at combating oxidative stress in the body.

Antibacterial and Antimicrobial Activity

Isoxazoles have demonstrated antibacterial and antimicrobial activity . This makes 4-Bromoisoxazole a potential candidate for the development of new antibiotics or antimicrobial agents.

Synthesis of Isoxazoles

The cyclization of propynone oximes initiated by electrophilic halogen makes it possible to obtain 4-bromo- (iodo)isoxazoles . This indicates that 4-Bromoisoxazole can be used in the synthesis of other isoxazoles.

Safety And Hazards

4-Bromoisoxazole is classified as Acute Tox. 4 Oral according to the GHS classification . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are recommended .

Future Directions

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their significance, there is a continuous need to develop new eco-friendly synthetic strategies . The development of metal-free synthetic routes for the synthesis of isoxazoles is one such direction . Furthermore, isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring, which allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds .

properties

IUPAC Name

4-bromo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDVIGFQMLUJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397518
Record name 4-Bromoisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoxazole

CAS RN

97925-43-4
Record name 4-Bromoisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoisoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
J Yu, B Edjah, H Argueta-Gonzalez, S Ross… - Heterocyclic …, 2015 - degruyter.com
… )-5-phenyl-4-bromoisoxazole showed torsion angles of ~40 … diphenyl groups of the 4-bromoisoxazole derivative to be twisted … shift for C 4 of the 4-bromoisoxazole, whereas that on the 5-…
Number of citations: 2 www.degruyter.com
J Li, S Lin, R Huang, C Li, S Yang - Chinese Journal of Organic …, 2019 - sioc-journal.cn
… This cascade cyclization/bromination process provides a novel route for directly accessing 4-bromoisoxazole in good to excellent yields and good functional group tolerance with high …
Number of citations: 4 sioc-journal.cn
K Nakanishi - Journal of Natural Products, 1982 - ACS Publications
… scheme shown in figure 3 (upper half, most conventional route), reactions of 2-acetoxy-1,3-dienes and equivalents with hydroxylamine, metallation of 4-bromoisoxazole, diazo reactions …
Number of citations: 47 pubs.acs.org
JJ Hansen, P Krogsgaard-Larsen - Journal of the Chemical Society …, 1979 - pubs.rsc.org
Addition of ammonia to (E)-3-methoxyisoxazole-5-propenoic acid with concurrent Lewis acid induced deprotection yields (RS)-α-amino-3-hydroxyisoxazole-5-propionic acid (…
Number of citations: 3 pubs.rsc.org
SD Sokolov, TN Egorova - Chemistry of Heterocyclic Compounds, 1974 - Springer
This method was used to obtain 3, 5-dimethyl-4-bromoisoxazole (Ia) with bp 62-64 (15 ram) and nD2~ 1.4891 [i] in 47% yield; no melting-point depression was observed for a mixture of …
Number of citations: 3 link.springer.com
JS Oakdale, RK Sit, VV Fokin - Chemistry–A European Journal, 2014 - Wiley Online Library
… The addition of a catalytic amount of [CpRuCl(cod)] transformed this reaction into a completely regiospecific process that furnished the 4-bromoisoxazole product 3 a in good yield.33 A …
B Edjah, J Yu, J Akinoso, J Dave, H Argueta-Gonzalez… - 2015 - scholarworks.gsu.edu
… The 4-bromoisoxazole derivatives will be prepared from the isoxazoles by a reaction with NBS in acetic acid. Compounds were purified and characterized by standard methods. 13C …
Number of citations: 4 scholarworks.gsu.edu
AN Hockstedler, BA Edjah, SZ Azhar… - Heterocyclic …, 2017 - degruyter.com
… Recently, in a 13 C NMR study of transmission in the 4-bromoisoxazole system it has been found that the effect of the 5-aryl group is essentially the same as that in the planar isoxazole …
Number of citations: 6 www.degruyter.com
K Antoine, AK Jean, R Almenord, SA Fleming… - 2017 - scholarworks.gsu.edu
Previous studies conducted have shown the C4 of different hetrocyclic compounds to be sensitive to subsitent effects on aryl groups [1]. We seek to investiage if the same transmission …
Number of citations: 3 scholarworks.gsu.edu
JJ Letourneau, C Riviello, MHJ Ohlmeyer - Tetrahedron letters, 2007 - Elsevier
… on the [3+2] cycloaddition reaction of 2-aryl-1-bromoalkynes with the nitrile N-oxide derived from THP-protected 2-nitroethanol for the synthesis of the requisite 5-aryl-4-bromoisoxazole …
Number of citations: 17 www.sciencedirect.com

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